Plicatin A

Description

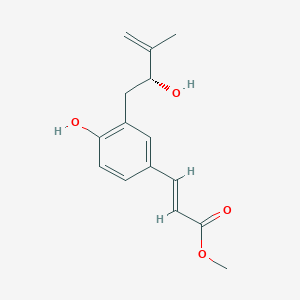

Plicatin A is a phenolic cinnamate identified in Werneria dactylophylla and structurally characterized as methyl 4-hydroxy-3-(2'-hydroxy-3'-methyl-3'-butenyl)-phenyl-trans-α-propenoate . It shares a core structural motif with its analog, Plicatin B, but differs in the substitution pattern of its prenyl side chain. While this compound features a 2'-hydroxy-3'-methyl-3'-butenyl group, Plicatin B contains a 3-methyl-2-butenyl moiety .

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

methyl (E)-3-[4-hydroxy-3-[(2R)-2-hydroxy-3-methylbut-3-enyl]phenyl]prop-2-enoate |

InChI |

InChI=1S/C15H18O4/c1-10(2)14(17)9-12-8-11(4-6-13(12)16)5-7-15(18)19-3/h4-8,14,16-17H,1,9H2,2-3H3/b7-5+/t14-/m1/s1 |

InChI Key |

ROCPNNHDHKREAV-HZRUHFOJSA-N |

Isomeric SMILES |

CC(=C)[C@@H](CC1=C(C=CC(=C1)/C=C/C(=O)OC)O)O |

Canonical SMILES |

CC(=C)C(CC1=C(C=CC(=C1)C=CC(=O)OC)O)O |

Synonyms |

(2S,3S,4R)-2-(((2R)-2-hydroxyoctdecanoy)amino)hexaeicosane-1,3,4-triol plicatin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Comparison

Plicatin A vs. Plicatin B

- Core Structure: Both compounds are methyl esters of phenolic cinnamates with prenyl substitutions.

- Plicatin B: Features a non-hydroxylated prenyl group (3-methyl-2-butenyl), increasing hydrophobicity .

This compound vs. Artepillin C

- Artepillin C: A major prenylated phenylpropanoid in Brazilian green propolis, structurally characterized by a dimethylallyl (prenyl) group at the phenolic ring. Unlike this compound, it lacks the α,β-unsaturated ester moiety .

Antimicrobial Activity

While Plicatin B has been extensively studied for its antimicrobial properties, This compound's activity remains underexplored . Key findings for analogs include:

Plicatin B (Methyl 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenoate)

- Activity Against Oral Pathogens :

- Mechanism : Strong hydrogen-bond interactions with bacterial targets (e.g., S. mutans adhesins) and optimal lipophilicity/hydrophilicity balance (LogP ~3.5) .

Artepillin C

- Moderate activity (MIC = 62.5–125 µg/mL) against oral bacteria, likely due to higher hydrophobicity (LogP ~4.2), which may reduce membrane penetration efficiency .

Compound 8 (Hydrogenated Plicatin B Derivative)

Inference for this compound :

Pharmacokinetic and Drug-Likeness Profiles

Plicatin B and Derivatives

This compound :

- Predicted compliance with drug-likeness rules due to structural similarity to Plicatin B.

- The additional hydroxyl group may improve solubility but reduce metabolic stability .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity and purity of Plicatin A?

To ensure structural accuracy, employ nuclear magnetic resonance (NMR; ¹H, ¹³C) for elucidating carbon-hydrogen frameworks and mass spectrometry (MS) for molecular weight confirmation. High-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection is critical for assessing purity (>95% is standard). For novel compounds, combine these with X-ray crystallography for absolute configuration determination. Experimental protocols must be detailed to ensure reproducibility, including solvent systems and instrument parameters .

Q. What validated assays are commonly used to assess the antioxidant activity of this compound in vitro?

Standardized assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) decolorization test, and FRAP (ferric reducing antioxidant power) assay. Ensure proper controls (e.g., ascorbic acid as a positive control) and triplicate measurements to minimize variability. Report results as IC₅₀ values with confidence intervals .

Q. What are the optimal extraction solvents and techniques for isolating this compound from its natural source?

Solvent polarity (e.g., methanol, ethyl acetate) and extraction methods (Soxhlet vs. maceration) significantly impact yield. Pilot studies using sequential solvent gradients (nonpolar to polar) can optimize recovery. Validate yields via HPLC-MS, and report dry-weight percentages (e.g., 0.2% in X species) .

Q. How can researchers ensure the stability of this compound during long-term storage for experimental use?

Conduct accelerated stability studies under varying temperatures (±4°C, −20°C) and humidity levels. Monitor degradation via HPLC at regular intervals. Lyophilization in inert atmospheres (argon) and storage in amber vials are recommended to prevent photodegradation .

Q. What analytical approaches are critical for quantifying this compound in complex biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures sensitivity and specificity. Validate methods per FDA guidelines (linearity, precision, recovery rates >85%). Report limits of detection (LOD) and quantification (LOQ) in ng/mL .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the cytotoxic effects of this compound while minimizing off-target interactions?

Apply the PICOT framework:

- P opulation: Specific cancer cell lines (e.g., HeLa, MCF-7).

- I ntervention: this compound at logarithmic concentrations (1–100 μM).

- C omparison: Untreated controls and reference drugs (e.g., doxorubicin).

- O utcome: IC₅₀ values via MTT assay.

- T ime: 24–72-hour exposure. Include counter-screens against non-cancerous cells (e.g., HEK293) to assess selectivity .

Q. What strategies are effective in resolving discrepancies in the reported IC₅₀ values of this compound across different pharmacological studies?

Replicate studies using standardized protocols (e.g., identical cell lines, serum concentrations, incubation times). Use multivariate analysis to identify confounding variables (e.g., batch-to-batch compound variability, assay interference). Publish raw datasets and statistical code for transparency .

Q. How should molecular docking simulations be integrated with wet-lab experiments to identify putative protein targets of this compound?

Combine in silico docking (AutoDock Vina, Schrödinger) with surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) for validation. Prioritize targets with high docking scores (ΔG < −7 kcal/mol) and corroborate with gene knockout (CRISPR/Cas9) or RNA interference .

Q. What experimental controls are essential when investigating the anti-inflammatory pathways modulated by this compound in primary cell cultures?

Include vehicle controls (e.g., DMSO ≤0.1%), positive controls (e.g., dexamethasone for NF-κB inhibition), and measure cytokine secretion (ELISA for TNF-α, IL-6). Use pathway-specific inhibitors (e.g., Bay 11-7082 for NF-κB) to confirm mechanistic involvement .

Q. What statistical models are appropriate for analyzing synergistic interactions between this compound and conventional chemotherapeutic agents?

Apply the Combination Index (CI) method via CompuSyn software, where CI < 1 indicates synergy. Isobolograms and ANOVA with Tukey’s post hoc test can validate dose-dependent effects. Report synergy quotients (SQ) and confidence intervals for clinical relevance .

Methodological Guidelines

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability. Pre-register protocols on platforms like Open Science Framework to mitigate bias .

- Reproducibility : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Gene Expression Omnibus .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain IACUC approval. Report animal welfare metrics (e.g., weight loss, behavioral changes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.